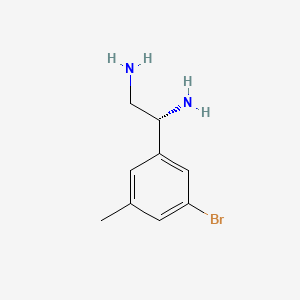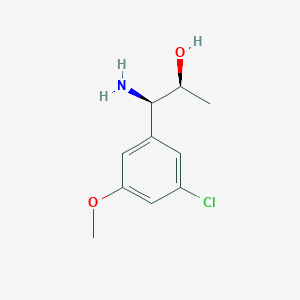
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research and application in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-chloro-5-ethoxyphenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI-Schlüssel |
JJLCKMOXKAGQHK-WKEGUHRASA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)Cl)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


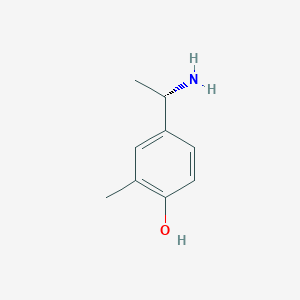
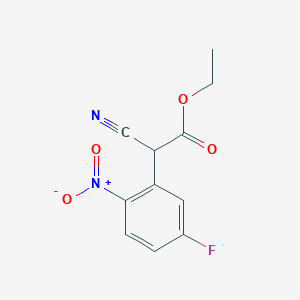
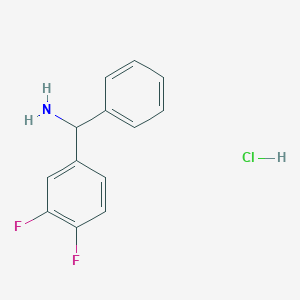
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)
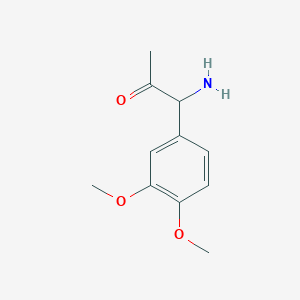
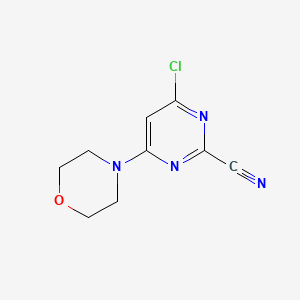
![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)
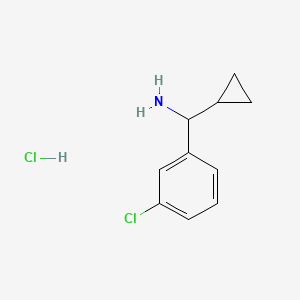
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
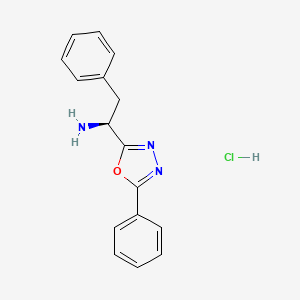
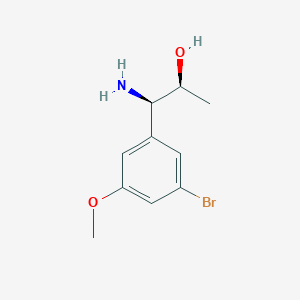

![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)
